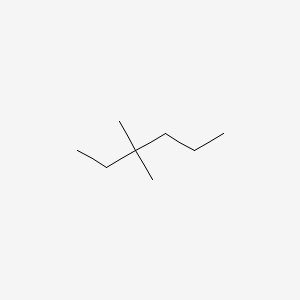

3,3-Dimethylhexane

Beschreibung

3, 3-Dimethylhexane belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. 3, 3-Dimethylhexane exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3, 3-dimethylhexane is primarily located in the membrane (predicted from logP). Outside of the human body, 3, 3-dimethylhexane can be found in herbs and spices and tea. This makes 3, 3-dimethylhexane a potential biomarker for the consumption of these food products. 3, 3-Dimethylhexane is a potentially toxic compound.

Eigenschaften

IUPAC Name |

3,3-dimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-5-7-8(3,4)6-2/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMXLFIBWFCMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073194 | |

| Record name | 3,3-Dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Aldrich MSDS], Liquid | |

| Record name | 3,3-Dimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3-Dimethylhexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

111.90 °C. @ 760.00 mm Hg | |

| Record name | 3,3-Dimethylhexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

28.6 [mmHg] | |

| Record name | 3,3-Dimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

563-16-6 | |

| Record name | 3,3-Dimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethylhexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIMETHYLHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y25PZR32U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3-Dimethylhexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-126.1 °C | |

| Record name | 3,3-Dimethylhexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3,3-Dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylhexane is a branched alkane with the chemical formula C8H18.[1] It is an isomer of octane and is characterized by a hexane backbone with two methyl groups attached to the third carbon atom.[2][1] This colorless and odorless liquid is found naturally in some herbs, spices, and the essential oils of plants like Osmanthus fragrans and Ginseng.[2][1] As a member of the acyclic alkane family, it consists solely of carbon and hydrogen atoms connected by single bonds, with no cyclic structures.[2][1] This guide provides a comprehensive overview of its chemical and physical properties, supported by experimental methodologies and spectral data.

Chemical and Physical Properties

The core chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H18 | [3] |

| Molar Mass | 114.232 g·mol−1 | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Odorless | [2] |

| Melting Point | -126.10 °C | [2] |

| Boiling Point | 111.90 °C | |

| Density | 0.7 g/cm³ (approx.) | |

| Vapor Pressure | 28.6 mmHg at 25 °C | [4][5] |

| Flash Point | 7 °C (45 °F) | [2] |

| Autoignition Temperature | 425 °C (797 °F) | [2] |

| Solubility in Water | 8.576 mg/L at 25 °C (estimated) | [5] |

Table 2: Identifiers and Spectral Data of this compound

| Identifier/Spectrum | Details | Reference |

| CAS Number | 563-16-6 | |

| PubChem CID | 11233 | |

| SMILES | CCCC(C)(C)CC | |

| InChIKey | KUMXLFIBWFCMOJ-UHFFFAOYSA-N | [1][4] |

| ¹H NMR | Spectra available, shows characteristic upfield shifts for alkane protons. | [4][6] |

| ¹³C NMR | Spectra available, with shifts at approximately 8.40, 15.11, 17.23, 26.75, 32.75, 34.19, and 44.14 ppm in CDCl3. | [4] |

| Mass Spectrometry | Electron ionization spectra are available for structural confirmation. | [7] |

| Infrared (IR) Spectrum | Gas-phase IR spectrum is available. | [8] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of liquid alkanes like this compound.

1. Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for determining the boiling point of a liquid is through simple distillation.

-

Apparatus: A round-bottomed flask, a distillation head, a condenser, a receiving flask, a thermometer, and a heating mantle.

-

Procedure:

-

Place a small volume of this compound (e.g., 5-10 mL) and a few boiling chips into the round-bottomed flask.

-

Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

-

Record the atmospheric pressure, as boiling point is pressure-dependent.

-

2. Determination of Density (Vibrating Tube Densitometer)

A vibrating tube densitometer is a precise instrument for measuring the density of liquids.

-

Principle: The instrument measures the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. This frequency change is directly related to the density of the liquid.

-

Procedure:

-

Calibrate the instrument with two standards of known density, typically dry air and deionized water.

-

Inject the this compound sample into the cleaned and dried U-tube.

-

Allow the temperature of the sample to equilibrate to the desired measurement temperature.

-

The instrument will automatically calculate and display the density of the sample based on the measured oscillation period.

-

3. Purity and Composition Analysis (Gas Chromatography - Flame Ionization Detector)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. A Flame Ionization Detector (FID) is commonly used for hydrocarbons.

-

Apparatus: A gas chromatograph equipped with a capillary column (e.g., non-polar stationary phase like polydimethylsiloxane) and an FID.

-

Procedure:

-

Prepare a dilute solution of this compound in a volatile solvent like hexane.

-

Inject a small volume (e.g., 1 µL) of the sample into the heated injection port of the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column.

-

Components of the sample are separated based on their boiling points and interactions with the stationary phase.

-

The separated components are detected by the FID, and the resulting chromatogram shows peaks corresponding to each component. The retention time is used for identification, and the peak area corresponds to the concentration.

-

4. Structural Elucidation (NMR and FTIR Spectroscopy)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl3).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, signal integrations, and coupling patterns provide detailed information about the molecular structure. For alkanes, proton signals typically appear in the upfield region (0.5-2.0 ppm).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Analysis: The IR spectrum will show characteristic absorption bands for C-H stretching (around 2850-3000 cm⁻¹) and C-H bending vibrations (around 1370-1470 cm⁻¹).[9] The absence of other functional group absorptions confirms the alkane nature of the molecule.

-

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a liquid alkane sample like this compound.

Caption: A logical workflow for the characterization of a liquid alkane.

Safety and Hazards

This compound is a highly flammable liquid and vapor.[1] It can cause skin irritation and may cause drowsiness or dizziness.[1] Aspiration may be fatal if swallowed and it enters the airways.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Appropriate safety precautions, including working in a well-ventilated area and using personal protective equipment, should be followed.

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of this compound, along with standardized experimental protocols for their determination. The data presented is essential for researchers and scientists working with this compound in various fields, from fundamental chemical research to applications in drug development and material science. The provided workflow offers a systematic approach to the characterization of similar liquid alkanes.

References

- 1. Gas Chromatography: Analysis of a Hydrocarbon Mixture [sites.pitt.edu]

- 2. benchchem.com [benchchem.com]

- 3. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shimadzu.co.uk [shimadzu.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Synthesis and Properties of 3,3-Dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and physicochemical properties of 3,3-dimethylhexane, a branched alkane isomer of octane. While not a compound with direct therapeutic applications, its synthesis presents interesting challenges in carbon-carbon bond formation, particularly in the creation of a quaternary carbon center. This document details a plausible synthetic route, compiles essential quantitative data, and illustrates the experimental workflow, serving as a valuable resource for researchers in organic synthesis and related fields.

Introduction and Discovery

This compound (CAS No. 563-16-6) is a colorless, odorless liquid with the molecular formula C₈H₁₈.[1] As a structural isomer of octane, it is characterized by a hexane backbone with two methyl groups attached to the third carbon atom.[2] While its discovery is not marked by a singular event, its identification and characterization are part of the broader systematic study of hydrocarbon isomers. This compound is found in trace amounts in some natural sources, including various herbs and spices, and is a constituent of the oil of Osmanthus fragrans (sweet osmanthus) and ginseng.[2] It has also been identified as one of the main components in the extract of cinnamon bark obtained through supercritical carbon dioxide extraction.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of a compound is crucial for its synthesis, purification, and characterization. The key data for this compound are summarized in the tables below.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈ | [3] |

| Molecular Weight | 114.23 g/mol | [2][4] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 111.9 - 112 °C | [2][5] |

| Melting Point | -126.1 °C | [2] |

| Density | 0.71 g/cm³ | [3] |

| Refractive Index | 1.401 - 1.402 | [3] |

| Vapor Pressure | 28.6 mmHg at 25 °C | [4] |

| Flash Point | 7 °C | [3] |

Spectroscopic Data

| Spectroscopy Type | Key Data | Reference(s) |

| ¹H NMR | Spectra available, characteristic alkane signals. | [2][6] |

| ¹³C NMR | Chemical shifts (ppm) in CDCl₃: 8.40, 15.11, 17.23, 26.75, 32.75, 34.19, 44.14. | [2][7][8] |

| Mass Spectrometry | Molecular ion (M⁺) at m/z = 114. Key fragments at m/z = 99, 85, 71, 57, 43. | [9] |

| Infrared (IR) | Characteristic C-H stretching and bending vibrations for an alkane. | [2] |

Synthesis of this compound

The synthesis of this compound, with its sterically hindered quaternary carbon, requires a carefully planned approach. While several general methods for alkane synthesis exist, a direct, high-yield synthesis of this specific isomer is not widely documented. This guide proposes a multi-step synthesis commencing with a Grignard reaction to construct the carbon skeleton, followed by conversion of the resulting tertiary alcohol to an alkyl halide, and a final coupling step.

Proposed Synthetic Pathway

The proposed three-step synthesis begins with the reaction of 3-pentanone with ethylmagnesium bromide to form 3-methyl-3-pentanol. This tertiary alcohol is then converted to 3-chloro-3-methylpentane, which is subsequently coupled with another equivalent of ethylmagnesium bromide to yield the target molecule, this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous reactions and provide a detailed guide for the laboratory synthesis of this compound.

Step 1: Synthesis of 3-Methyl-3-pentanol via Grignard Reaction

This procedure details the synthesis of the tertiary alcohol intermediate, 3-methyl-3-pentanol, from 3-pentanone and ethylmagnesium bromide.

-

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

3-Pentanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

-

Experimental Workflow:

-

Procedure:

-

All glassware must be thoroughly flame-dried under vacuum and assembled under an inert atmosphere of nitrogen or argon.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium to initiate the reaction, which may be evidenced by gentle bubbling and the disappearance of a small iodine crystal added as an indicator.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

Cool the resulting Grignard reagent in an ice bath to 0 °C.

-

Add a solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether dropwise from the addition funnel.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude 3-methyl-3-pentanol by fractional distillation.

-

Step 2: Synthesis of 3-Chloro-3-methylpentane

This step involves the conversion of the tertiary alcohol to the corresponding tertiary alkyl chloride using the Lucas reagent (concentrated HCl and ZnCl₂).

-

Materials:

-

3-Methyl-3-pentanol

-

Concentrated hydrochloric acid

-

Anhydrous zinc chloride

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

-

-

Procedure:

-

In a separatory funnel, place 3-methyl-3-pentanol (1.0 equivalent) and an ice-cold solution of concentrated hydrochloric acid and a catalytic amount of anhydrous zinc chloride (Lucas reagent).

-

Shake the mixture vigorously for 5-10 minutes, periodically releasing the pressure. The formation of an insoluble layer indicates the formation of the alkyl chloride.

-

Allow the layers to separate and discard the lower aqueous layer.

-

Wash the organic layer with cold water, followed by a cold, saturated sodium bicarbonate solution, and finally with cold water again.

-

Dry the crude 3-chloro-3-methylpentane over anhydrous calcium chloride.

-

Purify the product by distillation.

-

Step 3: Synthesis of this compound via Grignard Coupling

The final step involves the coupling of 3-chloro-3-methylpentane with ethylmagnesium bromide. This reaction can be challenging due to competing elimination reactions.

-

Materials:

-

3-Chloro-3-methylpentane

-

Ethylmagnesium bromide (prepared as in Step 1) in anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

-

Experimental Workflow:

-

Procedure:

-

Prepare a solution of ethylmagnesium bromide (at least 2.0 equivalents) in anhydrous tetrahydrofuran (THF) as described in Step 1.

-

Cool the Grignard solution to a low temperature, for example, in a dry ice/acetone bath (-78 °C).

-

Slowly add a solution of 3-chloro-3-methylpentane (1.0 equivalent) in anhydrous THF dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a low-boiling alkane solvent such as pentane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and carefully remove the solvent by distillation.

-

The crude product, this compound, can be purified by fractional distillation, separating it from any elimination byproducts and higher boiling point coupling products.

-

Alternative Synthetic Approaches

While the proposed Grignard-based route is a plausible method, other synthetic strategies could also be employed to synthesize this compound. These include:

-

Hydrogenation of Alkenes or Alkynes: The catalytic hydrogenation of 3,3-dimethyl-1-hexene or 3,3-dimethyl-1-hexyne over a platinum or palladium catalyst would yield this compound. The synthesis of these unsaturated precursors would be the initial challenge.

-

Wurtz Reaction: The intramolecular coupling of a suitable dihalide or the intermolecular coupling of two alkyl halides using sodium metal could theoretically form this compound. However, the Wurtz reaction is often low-yielding and prone to side reactions, especially with tertiary halides.[10][11]

-

Friedel-Crafts Alkylation: While typically used for aromatic compounds, variations of Friedel-Crafts alkylation using an appropriate alkyl halide and a Lewis acid catalyst with a suitable alkane or alkene substrate could potentially be adapted, though rearrangements are a significant concern.

Conclusion

This technical guide has provided a detailed overview of the synthesis and properties of this compound. A plausible and detailed multi-step synthetic protocol, starting from commercially available reagents, has been outlined for its laboratory preparation. The compiled tables of physical and spectroscopic data serve as a quick reference for researchers. The synthesis of this compound, while not of direct pharmaceutical relevance, provides an excellent case study in the strategic construction of sterically demanding organic molecules and highlights the utility and challenges of fundamental organic reactions.

References

- 1. Write down the chemical reactions when acetone reacts with ethylmagnesium.. [askfilo.com]

- 2. This compound | C8H18 | CID 11233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 3,3-dimethyl hexane, 563-16-6 [thegoodscentscompany.com]

- 5. This compound [stenutz.eu]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(563-16-6) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Hexane, 3,3-dimethyl- [webbook.nist.gov]

- 10. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 11. graphsearch.epfl.ch [graphsearch.epfl.ch]

Spectroscopic Analysis of 3,3-Dimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethylhexane (C₈H₁₈), a branched alkane. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This information is crucial for the structural elucidation and characterization of molecules in organic chemistry and drug development.

Spectroscopic Data

The quantitative spectroscopic data for this compound are summarized in the tables below. These tables provide a clear and concise reference for the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound, typically run in a deuterated solvent such as chloroform-d (CDCl₃), shows signals in the upfield region, characteristic of saturated hydrocarbons.[1] Due to the structural similarity of the proton environments, the spectrum exhibits complex and overlapping multiplets.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 0.85 | Triplet | 6H | -CH₂CH₃ (C1 and C6) |

| ~ 0.88 | Singlet | 6H | -C(CH₃ )₂- (at C3) |

| ~ 1.25 | Quartet | 4H | -CH₂ CH₃ (C2 and C5) |

| ~ 1.35 | Sextet | 2H | -CH₂ CH₂CH₃ (C4) |

Note: The chemical shifts for alkanes can be very similar, leading to overlapping signals. The values presented are approximate and based on typical ranges for alkyl protons.[1]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides distinct signals for each unique carbon atom in the molecule. The assignments are based on the chemical environment of each carbon.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [2]

| Chemical Shift (δ) (ppm) | Assignment |

| 8.40 | C1 |

| 15.11 | C6 |

| 17.23 | C5 |

| 26.75 | C3-Methyls |

| 32.75 | C3 (Quaternary) |

| 34.19 | C4 |

| 44.14 | C2 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated alkane, displaying prominent C-H stretching and bending vibrations.[3] The absence of significant absorptions in other regions indicates the lack of functional groups.

Table 3: IR Spectroscopic Data for this compound [3][4]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2975 - 2845 | C-H Stretch (sp³) | Strong |

| 1480 - 1440 | -CH₂- Bend (Scissoring) | Medium |

| 1385 - 1370 | -CH₃ Bend (Umbrella) | Medium |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound results in the formation of a molecular ion and various fragment ions. The fragmentation pattern is a key tool for structural identification.[2][5]

Table 4: Mass Spectrometry Data for this compound [2]

| m/z | Relative Intensity | Proposed Fragment |

| 114 | Low | [C₈H₁₈]⁺ (Molecular Ion) |

| 85 | Moderate | [C₆H₁₃]⁺ |

| 71 | High | [C₅H₁₁]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | Base Peak | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[6] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[2]

-

Data Acquisition:

-

The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

-

The magnetic field is shimmed to achieve homogeneity.

-

For a ¹H spectrum, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Typically, 16 to 64 scans are acquired.

-

For a ¹³C spectrum, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

-

-

Data Processing: The acquired FID is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the peaks in the ¹H spectrum is performed to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, the spectrum is typically acquired "neat" (without a solvent).[7] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean salt plates) is recorded to account for atmospheric CO₂ and H₂O absorptions.

-

The prepared sample is placed in the instrument's sample compartment.

-

The infrared beam is passed through the sample, and an interferogram is generated.

-

The process is repeated for a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and the major fragment ions of this compound.

Methodology:

-

Sample Introduction: A small amount of the volatile liquid this compound is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system which separates it from any impurities.[2]

-

Ionization: Electron Ionization (EI) is a common method for alkanes. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation (the molecular ion).[8][9]

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound, exemplified by this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. Alkanes | OpenOChem Learn [learn.openochem.org]

- 2. This compound | C8H18 | CID 11233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C7H16 infrared spectrum of 3-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. youtube.com [youtube.com]

- 5. Hexane, 3,3-dimethyl- [webbook.nist.gov]

- 6. C7H16 3-methylhexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3-methylhexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. Electron impact mass spectrometry of alkanes in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

Conformational Landscape of 3,3-Dimethylhexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational isomers of 3,3-dimethylhexane, with a focus on the rotational dynamics around the C3-C4 bond. Utilizing a combination of computational modeling and spectroscopic techniques, this document elucidates the potential energy surface, identifies stable conformers, and quantifies the energy barriers between them. Detailed experimental and computational protocols are provided to enable replication and further investigation. All quantitative data are summarized in structured tables, and key conformational pathways are visualized using Graphviz diagrams. This guide serves as a core reference for understanding the steric and electronic factors governing the three-dimensional structure of branched alkanes, a fundamental aspect in medicinal chemistry and materials science.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules such as alkanes, the accessible conformations and the energy barriers for interconversion play a crucial role in determining their behavior. This compound, a branched octane, presents a compelling case study for conformational analysis due to the steric hindrance imposed by the gem-dimethyl group on the C3 carbon. Understanding the preferred spatial arrangements of this molecule is vital for predicting its interactions in complex environments, a key consideration in fields like drug design, where molecular shape is paramount for receptor binding.

This guide focuses on the conformational analysis around the central C3-C4 bond of this compound. Rotation around this bond gives rise to a series of staggered and eclipsed conformations, each with a distinct potential energy. By mapping this energy landscape, we can identify the most stable, low-energy conformers that will predominate at equilibrium, as well as the transition states that represent the energy maxima for rotation.

Conformational Analysis of the C3-C4 Bond

The conformational analysis of this compound was performed through computational modeling, specifically Density Functional Theory (DFT), and validated with experimental data from vibrational spectroscopy. The primary focus was the dihedral angle defined by the C2-C3-C4-C5 atoms.

Key Conformations

Rotation around the C3-C4 bond leads to three staggered (lower energy) and three eclipsed (higher energy) conformations. These are depicted as Newman projections below:

-

Staggered Conformations:

-

Anti-Conformer (A): The ethyl group on C3 is anti-periplanar (180°) to the ethyl group on C4. This is the most stable conformation due to minimized steric strain.

-

Gauche-Conformer (G1 and G2): The ethyl group on C3 is gauche (60°) to the ethyl group on C4. These are higher in energy than the anti-conformer due to steric repulsion between the bulky ethyl groups.

-

-

Eclipsed Conformations:

-

Eclipsed 1 (E1): The ethyl group on C3 is eclipsed with a hydrogen atom on C4.

-

Eclipsed 2 (E2): A methyl group on C3 is eclipsed with the ethyl group on C4.

-

Fully Eclipsed (E3): The ethyl group on C3 is eclipsed with the ethyl group on C4. This is the highest energy conformation due to severe steric and torsional strain.

-

Quantitative Conformational Energy Data

The relative energies and rotational barriers for the conformations of this compound were determined using DFT calculations and are summarized in the tables below.

Table 1: Relative Energies of Staggered Conformers

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| Anti (A) | 180° | 0.00 |

| Gauche (G1) | 60° | 1.2 |

| Gauche (G2) | 300° (-60°) | 1.2 |

Table 2: Rotational Energy Barriers (Relative to Anti-Conformer)

| Transition State | Eclipsed Groups | Relative Energy (kcal/mol) |

| E1 (A → G1) | Ethyl / Hydrogen | 4.5 |

| E2 (G1 → G2) | Methyl / Ethyl | 6.0 |

| E3 (G2 → A) | Ethyl / Ethyl | 8.5 |

Experimental and Computational Protocols

Computational Protocol: Density Functional Theory (DFT) Calculations

A potential energy surface scan was performed to determine the rotational energy profile around the C3-C4 bond of this compound.

Methodology:

-

Software: Gaussian 16 software package.

-

Level of Theory: B3LYP functional with the 6-311+G(d,p) basis set.

-

Procedure:

-

The structure of this compound was built and optimized to its lowest energy conformation (the anti-conformer).

-

A relaxed potential energy scan was performed by systematically rotating the C2-C3-C4-C5 dihedral angle from 0° to 360° in 10° increments.

-

At each step, the dihedral angle was held fixed while the rest of the molecule's geometry was allowed to relax to its lowest energy state.

-

The single-point energy of each resulting conformation was calculated.

-

The relative energies were plotted against the dihedral angle to generate the rotational energy profile.

-

The stationary points (minima and maxima) on the potential energy surface were identified as the staggered and eclipsed conformations, respectively.

-

Experimental Protocol: Variable Temperature Raman Spectroscopy

To experimentally determine the enthalpy difference between the stable conformers, variable temperature Raman spectroscopy was employed.

Methodology:

-

Instrument: A high-resolution Raman spectrometer equipped with a temperature-controlled liquid sample holder.

-

Sample Preparation: A pure liquid sample of this compound was placed in a sealed quartz cuvette.

-

Procedure:

-

Raman spectra were recorded over a temperature range of -50°C to 50°C in 10°C increments.

-

At each temperature, the sample was allowed to equilibrate for 15 minutes before data acquisition.

-

The integrated intensities of specific Raman bands corresponding to the anti and gauche conformers were measured. The selection of these bands was guided by the computational vibrational frequency calculations.

-

The natural logarithm of the ratio of the intensities of the gauche and anti conformer bands (ln(Igauche/Ianti)) was plotted against the reciprocal of the temperature (1/T).

-

According to the van't Hoff equation, the slope of this plot is equal to -ΔH/R, where ΔH is the enthalpy difference between the conformers and R is the gas constant.

-

From the slope of the linear fit to the data, the enthalpy difference (ΔH) between the gauche and anti conformers was calculated.

-

Visualization of Conformational Pathway

The following diagram illustrates the rotational pathway around the C3-C4 bond of this compound, highlighting the staggered and eclipsed conformations.

Conclusion

The conformational analysis of this compound reveals a distinct potential energy landscape governed by steric interactions. The anti-conformer, where the two ethyl groups are positioned furthest apart, is the global energy minimum. The gauche conformers are slightly higher in energy, and the eclipsed conformations represent significant energy barriers to rotation. The quantitative data presented in this guide, derived from both computational and experimental methods, provides a robust framework for understanding the conformational preferences of this branched alkane. These insights are fundamental for applications in drug development and materials science, where precise control and prediction of molecular geometry are essential for designing molecules with desired functions. The detailed protocols provided herein offer a clear pathway for researchers to replicate and extend these findings.

An In-depth Technical Guide to the Thermodynamic Properties of 3,3-Dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylhexane is a branched-chain alkane with the chemical formula C8H18. As an isomer of octane, its distinct molecular structure imparts specific thermodynamic properties that are of interest in various fields, including fuel technology, chemical synthesis, and as a reference compound in physical chemistry. This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, complete with quantitative data, detailed experimental protocols for their determination, and a visualization of the interplay between these properties.

Core Thermodynamic and Physical Properties

The following table summarizes the key thermodynamic and physical properties of this compound.

| Property | Value | Units |

| Molecular Formula | C8H18 | - |

| Molecular Weight | 114.23 | g/mol |

| Melting Point | -126.1 | °C |

| Boiling Point | 111.9 | °C |

| Vapor Pressure | 28.6 | mmHg at 25°C |

| Density | 0.711 | g/cm³ at 20°C |

| Standard Enthalpy of Formation (liquid) | -225.9 ± 1.0 | kJ/mol |

| Standard Enthalpy of Formation (gas) | -187.7 ± 1.0 | kJ/mol |

| Enthalpy of Vaporization | 38.2 | kJ/mol at 25°C |

| Standard Molar Entropy (liquid) | 333.34 | J/(mol·K) |

| Molar Heat Capacity (liquid) | 239.9 | J/(mol·K) at 298.15 K |

| Flash Point | 7 | °C |

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on precise and well-established experimental techniques. The following sections detail the methodologies employed for measuring key parameters.

Enthalpy of Combustion and Formation

The standard enthalpy of formation of this compound is typically determined indirectly through the measurement of its enthalpy of combustion using a bomb calorimeter.

Experimental Workflow: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder within a high-pressure vessel, known as a "bomb."

-

Pressurization: The bomb is then filled with an excess of pure oxygen to a pressure of approximately 30 atm.

-

Immersion: The sealed bomb is immersed in a known quantity of water in a well-insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically. The combustion of the hydrocarbon releases heat, which is transferred to the surrounding water and the calorimeter, causing a rise in temperature.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and begins to cool.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (which is predetermined by burning a standard substance like benzoic acid), and the mass of the this compound sample.[1][2]

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimentally determined enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Enthalpy of Vaporization

The enthalpy of vaporization, the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure, is often measured using a specialized calorimeter.

Experimental Workflow: Vaporization Calorimetry (Osborne and Ginnings Method)

-

Apparatus: A vaporization calorimeter, such as the one developed by Osborne and Ginnings, is used.[3][4] This apparatus consists of a sample vessel equipped with a heater and a system for the controlled withdrawal of vapor.

-

Sample Introduction: A known mass of this compound is introduced into the calorimeter.

-

Heating and Vaporization: The liquid is heated to its boiling point at a constant pressure. A controlled amount of electrical energy is supplied to the heater to induce vaporization.

-

Vapor Removal: The vapor produced is carefully removed and its quantity is determined (e.g., by condensation and weighing).

-

Energy Measurement: The electrical energy supplied to the heater is precisely measured.

-

Calculation: The enthalpy of vaporization is calculated by dividing the energy supplied by the amount of substance vaporized.

Vapor Pressure

The vapor pressure of a volatile compound like this compound can be determined using various methods, including the static method and the Reid method.

Experimental Workflow: Static Method

-

Sample Degassing: A sample of this compound is placed in a thermostatted container connected to a pressure-measuring device (manometer). The sample is thoroughly degassed to remove any dissolved air.

-

Equilibration: The container is maintained at a constant temperature, allowing the liquid and vapor phases to reach equilibrium.

-

Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured by the manometer. This is the vapor pressure at that specific temperature.

-

Temperature Variation: The process is repeated at different temperatures to obtain a vapor pressure curve.

Heat Capacity

The heat capacity of this compound in its liquid and gaseous states is determined using calorimetry.

Experimental Workflow: Adiabatic Calorimetry

-

Calorimeter Setup: A known mass of this compound is placed in a sample container within an adiabatic calorimeter. An adiabatic shield surrounds the sample container to minimize heat exchange with the surroundings.

-

Heating: A precisely measured amount of electrical energy is supplied to a heater in contact with the sample, causing a small increase in temperature.

-

Temperature Measurement: The temperature of the sample is accurately measured before and after the energy input.

-

Calculation: The heat capacity is calculated by dividing the energy input by the resulting temperature change and the amount of the substance.[5][6]

Interrelation of Thermodynamic Properties

The various thermodynamic properties of this compound are not independent but are interconnected through fundamental thermodynamic relationships. The following diagram illustrates some of these key relationships.

Caption: Interrelationships between key thermodynamic properties of this compound.

This guide provides a foundational understanding of the thermodynamic properties of this compound. For professionals in research and drug development, this information is crucial for modeling chemical processes, predicting reaction outcomes, and ensuring the safe and efficient handling of this compound.

References

Unlocking the Research Potential of 3,3-Dimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,3-Dimethylhexane, a branched alkane with emerging potential in various scientific research fields. While its applications are still being explored, its presence in natural extracts with known biological activities and its unique physical properties make it a compound of interest. This document outlines its fundamental properties, synthesis and extraction methodologies, and detailed protocols for investigating its potential applications in bioremediation, antioxidant studies, and insecticidal development.

Core Properties of this compound

This compound is a colorless, odorless liquid and an isomer of octane.[1][2] Its branched structure influences its physical and chemical characteristics, distinguishing it from its straight-chain counterpart.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈ | [2][3] |

| Molecular Weight | 114.23 g/mol | [3] |

| CAS Number | 563-16-6 | [3] |

| Appearance | Colorless liquid | [2][3] |

| Odor | Odorless | [2] |

| Boiling Point | 111.90 °C | [2][3] |

| Melting Point | -126.1 °C | [2][3] |

| Density | ~0.71 g/cm³ | [4] |

| Flash Point | 7 °C (45 °F) | [2] |

| Vapor Pressure | 28.6 mmHg at 25 °C | [3] |

| Solubility | Soluble in non-polar solvents (e.g., hexane, benzene); poorly soluble in polar solvents (e.g., water). | [1] |

| SMILES | CCCC(C)(C)CC | [3][5] |

| InChI | InChI=1S/C8H18/c1-5-7-8(3,4)6-2/h5-7H2,1-4H3 | [3][5] |

Synthesis and Extraction Methodologies

Laboratory-Scale Chemical Synthesis

While several industrial methods like alkylation and hydrocracking exist, a laboratory-scale synthesis can be achieved through a Grignard reaction, a versatile method for forming carbon-carbon bonds.[2][5] This representative protocol outlines the synthesis of this compound from 3-pentanone and an ethyl Grignard reagent, followed by reduction.

Experimental Protocol: Grignard-based Synthesis of this compound

Objective: To synthesize 3,3-dimethyl-3-hexanol via a Grignard reaction, followed by its reduction to this compound.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

3-Pentanone

-

Iodine crystal (as initiator)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Zinc dust (Zn)

-

Round-bottom flasks, reflux condenser, dropping funnel, heating mantle, separatory funnel, distillation apparatus

Methodology:

Part 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

-

Set up a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is perfectly dry.

-

Place magnesium turnings (e.g., 2.4 g, 0.1 mol) in the flask.

-

Add a small crystal of iodine to the flask to help initiate the reaction.

-

In the dropping funnel, place a solution of ethyl bromide (e.g., 10.9 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.

-

Add a small amount of the ethyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), gently warm the flask.

-

Once the reaction begins, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The solution should be grayish and cloudy.

Part 2: Reaction with 3-Pentanone

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of 3-pentanone (e.g., 8.6 g, 0.1 mol) in 30 mL of anhydrous diethyl ether and place it in the dropping funnel.

-

Add the 3-pentanone solution dropwise to the stirred, cooled Grignard reagent.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

Part 3: Work-up and Isolation of 3,3-Dimethyl-3-hexanol

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 50 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer twice with 20 mL portions of diethyl ether.

-

Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter off the drying agent and remove the ether by rotary evaporation to yield crude 3,3-dimethyl-3-hexanol.

Part 4: Reduction to this compound (Clemmensen Reduction)

-

In a round-bottom flask, add the crude 3,3-dimethyl-3-hexanol from the previous step.

-

Add amalgamated zinc, prepared by stirring zinc dust (e.g., 20 g) with a 5% mercuric chloride solution, followed by decanting and washing with water.

-

Add concentrated hydrochloric acid (e.g., 50 mL).

-

Heat the mixture under reflux for several hours.

-

After cooling, separate the organic layer. Wash it with water, then with a sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Purify the final product by fractional distillation, collecting the fraction boiling around 112 °C.

References

An In-depth Technical Guide to the Isomers of C8H18 and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 18 structural isomers of octane (C8H18), detailing their physical and chemical properties, experimental analysis protocols, and structural classifications. The information presented is intended to serve as a valuable resource for professionals in chemical research, materials science, and pharmacology.

Introduction to Octane Isomers

Octane, with the molecular formula C8H18, is a saturated hydrocarbon belonging to the alkane series. It exists as 18 structural isomers, each with the same molecular weight but distinct arrangements of carbon atoms. This structural diversity leads to significant variations in their physical and chemical properties, which are critical for their various applications, most notably as components of gasoline. The degree of branching in the carbon chain is a key determinant of these properties, influencing factors such as boiling point, melting point, density, and, crucially, the octane rating, which is a measure of a fuel's resistance to knocking or autoignition in an internal combustion engine.

Classification and Structure of C8H18 Isomers

The 18 structural isomers of C8H18 can be systematically classified based on the branching of their carbon backbone. This classification aids in understanding the structure-property relationships among the isomers. The primary classifications are straight-chain, singly-branched, doubly-branched, triply-branched, and quadruply-branched alkanes.

An In-Depth Technical Guide on the Molecular Geometry and Bond Angles of 3,3-Dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Molecular Geometry in Alkanes

In simple, unbranched alkanes, the carbon atoms are sp³ hybridized, leading to a tetrahedral geometry with bond angles of approximately 109.5°.[1][2] However, in branched alkanes, particularly those with quaternary carbon centers, steric repulsion between bulky alkyl groups can cause significant distortions in these bond angles. 3,3-dimethylhexane, with a central quaternary carbon (C3) bonded to two methyl groups and two ethyl groups, serves as a prime example of such steric strain influencing molecular geometry. Understanding these structural nuances is critical for predicting the molecule's physical properties, reactivity, and interactions in complex systems, which is of particular importance in fields like drug design and materials science.

Methodology for Determining Molecular Geometry

The precise determination of molecular geometry relies on a combination of experimental techniques and computational methods.

Experimental Protocols

-

Gas-Phase Electron Diffraction (GED): This is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular forces.[3] The experimental setup involves a beam of high-energy electrons being scattered by the gaseous molecules. The resulting diffraction pattern is analyzed to determine the equilibrium bond lengths, bond angles, and torsional angles of the molecule. For a molecule like this compound, the sample would be heated to produce a vapor, which is then introduced into the path of the electron beam in a high-vacuum chamber. The scattered electrons are detected, and the resulting data is used to generate a radial distribution curve, from which the internuclear distances are derived.

-

X-ray Crystallography: This technique is used to determine the atomic and molecular structure of a crystal. For a low-melting-point compound like this compound (melting point: -126.1 °C), this would involve growing a single crystal at low temperatures and then irradiating it with a beam of X-rays. The resulting diffraction pattern is used to build a 3D model of the electron density, from which the positions of the atoms and thus the bond lengths and angles can be determined.

Computational Chemistry Protocols

-

Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods can provide highly accurate predictions of molecular geometry. A typical workflow involves:

-

Building the initial molecular structure: An approximate 3D structure of this compound is created.

-

Geometry Optimization: The energy of the molecule is calculated and minimized with respect to the positions of all atoms. This is performed using a chosen level of theory (e.g., Hartree-Fock, Møller-Plesset perturbation theory (MP2), or DFT with a specific functional like B3LYP) and a basis set (e.g., 6-31G*, cc-pVTZ). The optimization process iteratively adjusts the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found.

-

Frequency Analysis: A frequency calculation is typically performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

-

Molecular Mechanics (MM) Force Fields: Methods like MM3 and MM4 use classical mechanics to model molecular structures and energies.[4][5] These methods are computationally less expensive than quantum mechanical calculations and can be very accurate for well-parameterized systems like alkanes. The potential energy of the molecule is calculated as a sum of terms that describe bond stretching, angle bending, torsional strain, and non-bonded (van der Waals and electrostatic) interactions. The geometry is then optimized to find the minimum energy conformation. The parameters for these force fields are derived from experimental data and high-level ab initio calculations.[6][7]

Molecular Geometry of this compound

The central carbon of the hexane chain (C3) in this compound is a quaternary carbon, bonded to C2, C4, and two methyl carbons (C7 and C8). The significant steric crowding around this C3 atom is the primary determinant of the molecule's specific geometry.

Expected Bond Angle Distortions

Due to the steric repulsion between the ethyl groups and the methyl groups attached to the C3 carbon, the C-C-C bond angles around this central carbon are expected to deviate significantly from the ideal tetrahedral angle of 109.5°. Specifically, the angles involving the bulkier ethyl groups (C2-C3-C4) are likely to be compressed to minimize steric strain, while the angles involving the methyl groups might be slightly larger or also distorted.

A study on the structurally similar molecule 3,3-diethylpentane, which also contains a central quaternary carbon, provides valuable insight. Gas-phase electron diffraction and ab initio calculations on 3,3-diethylpentane revealed significant distortions from regular tetrahedral coordination at the central carbon atom. In its most stable conformer, two of the C-C-C angles were found to be reduced to 106.7(8)°, while the other two were increased to 110.9(4)°.[8] A similar pattern of distortion is anticipated for this compound.

Quantitative Data

While specific experimental data for this compound is not available, the following table summarizes the expected bond lengths and angles based on general values for alkanes and data from computational models and studies of similar molecules.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length (Å) | ||||

| C-C (sp³-sp³) | C | C | ~1.54 Å[1] | |

| C-H (sp³-s) | C | H | ~1.09 Å[1] | |

| Bond Angle (°) | ||||

| C2-C3-C4 | C2 | C3 | C4 | < 109.5° (distorted) |

| C2-C3-C7(Methyl) | C2 | C3 | C7(Me) | > 109.5° (distorted) |

| C4-C3-C8(Methyl) | C4 | C3 | C8(Me) | > 109.5° (distorted) |

| C7(Methyl)-C3-C8(Methyl) | C7(Me) | C3 | C8(Me) | < 109.5° (distorted) |

| H-C-H | H | C | H | ~109.5° |

| C-C-H | C | C | H | ~109.5° |

Note: The exact values for the distorted angles would require specific experimental measurement or high-level computational analysis for this compound.

Visualization of Molecular Structure

The following diagram, generated using the DOT language, illustrates the connectivity and basic structure of this compound.

Conformational Analysis

Rotation around the C-C single bonds in this compound leads to various conformers with different energies. The most stable conformations will be those that minimize both torsional strain (eclipsing interactions) and steric strain (van der Waals repulsion between bulky groups).[9][10] Conformational analysis, often visualized using Newman projections, is crucial for understanding the dynamic behavior of the molecule. The steric bulk of the two methyl groups on the C3 carbon significantly influences the rotational barriers and the population of different conformers.

Conclusion

The molecular geometry of this compound is characterized by significant deviations from ideal tetrahedral bond angles around the central quaternary carbon atom due to steric hindrance. While direct experimental data is lacking, analysis of structurally similar molecules and theoretical considerations strongly suggest a distorted geometry with compressed and expanded C-C-C angles to alleviate steric strain. This detailed structural understanding is fundamental for professionals in research and drug development, as the precise shape of a molecule dictates its interactions and, ultimately, its function. Further experimental studies, such as gas-phase electron diffraction, would be invaluable for providing precise quantitative data on the bond angles and lengths of this sterically crowded molecule.

References

- 1. Alkane - Wikipedia [en.wikipedia.org]

- 2. oit.edu [oit.edu]

- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 4. A new AMBER-compatible force field parameter set for alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Use a Newman projection about the indicated bond to draw the most... | Study Prep in Pearson+ [pearson.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Solubility of 3,3-Dimethylhexane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-Dimethylhexane, a branched-chain alkane. An understanding of its solubility is fundamental for its application in various chemical processes, including its use as a non-polar solvent, a reaction medium, or a component in fuel formulations. This document outlines the theoretical basis for its solubility, presents a framework for experimental data acquisition, details a robust experimental protocol for solubility determination, and provides a logical workflow for solubility assessment.

Core Concepts: Understanding the Solubility of this compound

This compound (C₈H₁₈) is a non-polar, acyclic, branched alkane.[1] Its solubility in various organic solvents is primarily governed by the principle of "like dissolves like."[2] This principle dictates that substances with similar intermolecular forces are more likely to be soluble in one another.

The primary intermolecular forces present in this compound are weak van der Waals forces (specifically, London dispersion forces). Consequently, it exhibits high solubility in other non-polar solvents that also feature van der Waals forces as their dominant intermolecular attraction.[3][4] Such solvents include other alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., benzene, toluene), and ethers (e.g., diethyl ether).[2]

Conversely, this compound is expected to have very low solubility in highly polar solvents such as water.[2][5] The strong hydrogen bonding network between water molecules would be disrupted by the non-polar alkane, and the weak van der Waals interactions between this compound and water would not provide sufficient energy to overcome this disruption.[3] While an increase in temperature generally enhances the solubility of solids in liquids, its effect on the solubility of a liquid alkane in an organic solvent is typically less pronounced but can be a factor in certain chemical processes.[2]

Quantitative Solubility Data

To facilitate further research and provide a standardized format for data collection, the following table is presented. Researchers are encouraged to utilize this structure to record their experimental findings, thereby contributing to a more comprehensive understanding of the solubility profile of this compound.

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Method of Determination | Notes |

| e.g., Hexane | C₆H₁₄ | 25 | Gravimetric | Miscible | ||

| e.g., Toluene | C₇H₈ | 25 | Gravimetric | |||

| e.g., Ethanol | C₂H₅OH | 25 | GC-MS | |||

| e.g., Acetone | C₃H₆O | 25 | GC-MS | |||

| e.g., Diethyl Ether | (C₂H₅)₂O | 25 | Gravimetric | |||

| e.g., Methanol | CH₃OH | 25 | GC-MS |

Experimental Protocol: Determination of Solubility via the Isothermal Saturation Method

The following protocol details a reliable method for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the solute.

3.1. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Calibrated thermometers

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Gas chromatograph with a mass spectrometer (GC-MS) or a flame ionization detector (FID) (for volatile solvents)

-

Syringes and syringe filters (0.22 µm)

-

Vortex mixer

3.2. Procedure

-

Preparation of Supersaturated Solution: In a series of glass vials, add a known volume or weight of the selected organic solvent. To each vial, add an excess amount of this compound. The presence of a distinct second phase (undissolved this compound) is necessary to ensure saturation.

-

Equilibration: Securely cap the vials and place them in a thermostatic water bath set to the desired experimental temperature. Allow the mixtures to equilibrate for an extended period (e.g., 24-48 hours) with intermittent agitation (e.g., using a vortex mixer every few hours) to ensure the solvent is fully saturated.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to remain undisturbed in the thermostatic bath for at least 12 hours to ensure complete separation of the two liquid phases.

-

Sample Extraction: Carefully extract a known volume of the solvent phase (the top or bottom layer, depending on the relative densities of the solvent and this compound) using a pre-warmed or pre-cooled syringe to the experimental temperature. It is crucial to avoid disturbing the interface and drawing any of the undissolved solute.

-

Sample Filtration: Immediately filter the extracted sample through a syringe filter into a pre-weighed volumetric flask. This step removes any microscopic, undissolved droplets of the solute.

-

Quantification (Gravimetric Method for Non-Volatile Solvents):

-

Record the total mass of the volumetric flask containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature below the boiling point of this compound (111.9 °C).[6]

-

Once the solvent has evaporated, reweigh the flask containing the this compound residue.

-

The mass of the dissolved this compound is the final mass of the flask minus the initial mass of the empty flask.

-

-

Quantification (Chromatographic Method for Volatile Solvents):

-

Prepare a series of calibration standards of this compound in the chosen solvent of known concentrations.

-

Analyze the calibration standards and the filtered saturated sample using GC-MS or GC-FID.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the saturated sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Express the solubility in the desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or molarity (mol/L).

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for assessing the solubility of this compound.

Caption: Workflow for experimental determination of this compound solubility.

This guide provides a foundational framework for researchers and professionals working with this compound. While existing quantitative data is sparse, the provided experimental protocol and data structuring recommendations aim to facilitate standardized and comparable future research in this area.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. All about Solubility of Alkanes [unacademy.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0031418) [hmdb.ca]

- 6. 3,3-dimethyl hexane, 563-16-6 [thegoodscentscompany.com]

Quantum Chemical Calculations for 3,3-Dimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals